5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile
Description
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is a pyrazine-derived compound featuring a 2,2-difluoroethylamine substituent at the 5-position and a nitrile group at the 2-position. For example, compounds like (R)-4-amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile (29) are synthesized using catalytic hydrogenation or acid-mediated deprotection (). The nitrile group enhances binding affinity through hydrogen bonding, as seen in kinase inhibitors like CCT245737 ().
Properties
IUPAC Name |
5-(2,2-difluoroethylamino)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4/c8-6(9)3-13-7-4-11-5(1-10)2-12-7/h2,4,6H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLFCQMPYWFUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)NCC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-pyrazine-2-carboxylate Derivatives
A critical intermediate is 5-bromo-pyrazine-2-carboxylate, which can be converted into various functionalized pyrazine derivatives. According to a patent (CN104245680A), 5-bromo-pyrazine-2-methyl-formiate can be prepared by bromination and subsequent esterification steps under nitrogen atmosphere using reagents such as TMSBr in acetonitrile, followed by workup involving sodium bicarbonate and ethyl acetate extraction.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Bromination of 5-chloropyrazine-2-methyl-formiate | TMSBr, acetonitrile, 80°C, nitrogen atmosphere | 84% | Avoids hydrogen fluoride generation |
| Workup | Sodium bicarbonate aqueous solution, ethyl acetate extraction | - | Organic layer washed with brine, concentrated with DMA |
This intermediate serves as a platform for further functionalization.
Introduction of the Difluoroethyl Amino Group
Amination with Difluoroethylamine or Analogues
The amino group bearing the difluoroethyl substituent can be introduced by nucleophilic substitution or coupling reactions. While direct literature on 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile synthesis is limited, analogous methods involve:
- Reaction of halogenated pyrazine derivatives with difluoroethylamine.
- Use of protecting groups such as di-tert-butyl iminodicarboxylate to facilitate amination, followed by deprotection.
For example, in related systems, sodium hydride in tetrahydrofuran is used to deprotonate amines or amine precursors, which then react with halomethyl pyrazine derivatives to form the amino-substituted compounds with high yields (up to 84%).
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Amination | Sodium hydride, tetrahydrofuran, room temperature, 16-28 h | 82-84% | Protecting groups may be used for amine stability |
| Deprotection (if applicable) | Sodium hydroxide in methanol/water, overnight stirring | 94% | Yields pure amino derivatives |
Formation of the Pyrazine-2-carbonitrile Moiety
The cyano group at the 2-position can be introduced or retained via:
- Starting from 5-substituted pyrazine-2-carbonitrile derivatives.
- Utilizing malononitrile or related precursors in condensation reactions under mild conditions.
Mechanochemical synthesis methods have been reported for related pyrazine carbonitrile derivatives, using green, solvent-free approaches with recyclable catalysts such as Fe3O4@SiO2@vanillin@thioglycolic acid nanoparticles at room temperature. This approach offers an environmentally friendly alternative for preparing amino-pyrazole-carbonitriles, which could be adapted for pyrazine analogues.
Summary Table of Preparation Conditions and Yields
Research Findings and Considerations
Industrial Feasibility: The method involving TMSBr for bromopyrazine intermediate preparation is advantageous industrially due to the absence of toxic HF byproducts and the use of inexpensive reagents.
Green Chemistry Approaches: Mechanochemical methods offer solvent-free, mild conditions for amino-carbonitrile synthesis, potentially reducing environmental impact.
Protecting Group Strategies: Use of di-tert-butyl iminodicarboxylate and related carbamates facilitates amination steps by stabilizing reactive amines and improving yields.
Purification and Analysis: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and confirming product purity.
Chemical Reactions Analysis
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the difluoroethylamino group or the carbonitrile group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Alzheimer's Disease Treatment
One of the prominent applications of 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is in the treatment of Alzheimer's Disease. Research indicates that this compound acts as an inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which plays a crucial role in the formation of amyloid plaques associated with Alzheimer's. The inhibition of BACE-1 can potentially slow down the progression of neurodegeneration associated with this disease .
1.2 Cancer Therapeutics
The compound has also been studied for its potential use in cancer therapies. It is known to target adenosine receptors, particularly A2a receptors, which are implicated in various cancers such as non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and breast cancer. By modulating the activity of these receptors, this compound may help in reducing tumor growth and enhancing the efficacy of existing treatments .
Biochemical Research Applications
2.1 Enzyme Inhibition Studies
This compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. For instance, it has been identified as a potent inhibitor of checkpoint kinase 1 (CHK1), which is crucial in DNA damage response pathways. This property makes it a valuable tool for researchers investigating cancer biology and therapeutic resistance mechanisms .
2.2 Buffering Agent in Cell Cultures
In biochemical applications, this compound has been utilized as a non-ionic organic buffering agent in cell cultures, particularly within pH ranges suitable for various biological processes. Its stability and compatibility with cellular environments make it an effective choice for maintaining optimal pH conditions during experiments .
Summary of Applications
| Application Area | Specific Use Case | Mechanism/Target |
|---|---|---|
| Alzheimer's Disease | Inhibition of BACE-1 | Reduces amyloid plaque formation |
| Cancer Therapy | Targeting adenosine receptors | Modulates tumor growth |
| Biochemical Research | CHK1 inhibition studies | Investigates DNA damage response |
| Cell Culture | Non-ionic buffering agent | Maintains pH stability |
Case Study: Inhibition of BACE-1
A study focusing on the inhibition of BACE-1 demonstrated that compounds similar to this compound can significantly reduce amyloid-beta levels in vitro. The results indicated a dose-dependent response where higher concentrations led to greater inhibition, suggesting its potential as a therapeutic agent for Alzheimer's Disease .
Mechanism of Action
The mechanism of action of 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoroethylamino group and the pyrazine ring play crucial roles in its binding to target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, biological targets, and therapeutic applications of 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile with related pyrazine-2-carbonitrile derivatives:
Structural and Functional Insights
Substituent Impact on Potency and Selectivity CCT245737: The morpholine and trifluoromethyl groups enhance CHK1 binding via hydrogen bonding (Glu85, Cys87) and hydrophobic interactions, respectively . Its selectivity over hERG is achieved by balancing lipophilicity and basicity. Prexasertib: The pyrazole and methoxyphenyl groups confer CHK1/CHK2 dual inhibition, enabling single-agent antitumor activity . Target Compound: The 2,2-difluoroethyl group may reduce metabolic degradation compared to non-fluorinated analogs (e.g., ethylamino derivatives), while the nitrile aids hinge-region binding in kinases.
Synthetic Complexity
- Compounds with heterocyclic substituents (e.g., morpholine in CCT245737) require multi-step syntheses involving coupling and deprotection (). In contrast, simpler derivatives like 5-chloropyrazine-2-carbonitrile are synthesized in fewer steps .
Therapeutic Scope
- CCT245737 : Orally active CHK1 inhibitor with efficacy in RAS-mutant NSCLC and lymphoma .
- Prexasertib : Clinical candidate for solid tumors and hematologic malignancies .
- Target Compound : Likely targets kinases or DNA repair pathways, but specific applications require experimental validation.
Key Research Findings
- Kinase Selectivity : The trifluoromethyl group in CCT245737 improves cellular potency (IC₅₀ = 3 nM) by enhancing hydrophobic interactions .
- hERG Inhibition Mitigation : Lipophilicity (clogP < 3) and basicity (pKa ~7.5) are critical for reducing off-target effects in this series .
- Metabolic Stability: Fluorinated substituents (e.g., 2,2-difluoroethyl) may prolong half-life compared to non-fluorinated analogs (e.g., ethylamino derivatives).
Biological Activity
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is a fluorinated compound that has garnered attention for its biological activity, particularly in the context of drug development and therapeutic applications. This article explores its synthesis, biological evaluation, and potential therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several chemical reactions that incorporate the difluoroethyl moiety into the pyrazine structure. The presence of fluorine atoms is known to enhance the pharmacological profile of compounds by improving their metabolic stability and bioavailability. The synthetic strategies typically utilize standard organic chemistry techniques such as nucleophilic substitution and cyclization reactions.
Antiviral Activity
Research indicates that fluorinated compounds similar to this compound exhibit significant antiviral properties. For instance, compounds with a difluorocyclopropyl group have shown potent activity against herpes simplex virus type 1 (HSV-1), with IC50 values indicating effective inhibition at low concentrations . While specific data on this compound's antiviral activity is limited, its structural analogs suggest a potential for similar efficacy.
Inhibition of Enzymatic Activity
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. For example, studies on related compounds have shown promising inhibitory activity against enzymes like BACE1, which is implicated in Alzheimer's disease pathology . The binding affinity scores from these studies suggest that fluorinated derivatives can effectively inhibit target enzymes involved in critical biological pathways.
Case Study: BACE Inhibitors
A series of studies have focused on the development of BACE inhibitors that incorporate fluorinated groups. These inhibitors have demonstrated improved selectivity and potency in reducing amyloid-beta levels in vivo, which is crucial for Alzheimer's disease treatment . The incorporation of difluoroethyl groups has been linked to enhanced pharmacokinetic properties, making them viable candidates for further development.
Comparative Biological Activity
The biological activity of this compound can be compared with other fluorinated compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile and its analogs?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amination, nucleophilic substitution, and cyclization. For example, intermediates like 5-aminopyrazine-2-carbonitrile are functionalized with 2,2-difluoroethyl groups via SN2 reactions under inert conditions. Key steps may require palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce substituents . Purification often employs flash chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Characterization relies on LC-MS for molecular weight confirmation and HPLC for purity assessment (>98% by area normalization). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms regioselectivity and substituent orientation. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives . Stability studies under varying pH and temperature conditions are critical for ensuring compound integrity during storage (-20°C in anhydrous DMSO) .
Q. What are the key physicochemical properties influencing the biological activity of this compound?
- Methodological Answer : Solubility (<0.73 mg/mL in DMSO) and logP (predicted ~2.1) dictate cellular permeability. The electron-withdrawing carbonitrile group enhances hydrogen bonding with kinase active sites, while the 2,2-difluoroethyl moiety improves metabolic stability by resisting oxidative dealkylation . Computational modeling (e.g., molecular docking) validates interactions with targets like CHK1 .
Advanced Research Questions
Q. How can researchers optimize this compound for selective CHK1 inhibition while minimizing off-target effects?
- Methodological Answer : Multiparameter optimization balances CHK1 potency (IC50 < 10 nM) with selectivity over related kinases (e.g., CHK2, CDK1). Cellular assays (e.g., kinase profiling panels) identify off-target binding. Substituent modifications, such as morpholine derivatives, reduce hERG inhibition by lowering lipophilicity (clogP < 3) . In vivo PK/PD studies in xenograft models correlate plasma exposure (AUC) with tumor growth inhibition .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and hydration states. Standardized protocols (e.g., shake-flask method in PBS at 25°C) ensure reproducibility. Degradation products are identified via accelerated stability studies (40°C/75% RH) and LC-MS/MS. For DMSO stock solutions, lyophilization followed by argon-blanketed storage mitigates hydrolysis .
Q. How do structural analogs of this compound achieve blood-brain barrier (BBB) penetration in preclinical models?
- Methodological Answer : Analogues with reduced molecular weight (<450 Da) and increased polar surface area (<90 Ų) enhance BBB permeability. In vivo studies using LC-MS quantify brain-to-plasma ratios (target >0.3). Co-administration with P-glycoprotein inhibitors (e.g., elacridar) validates efflux transporter involvement .
Q. What in vitro and in vivo models are most effective for evaluating the DNA damage response (DDR) potentiation by this compound?
- Methodological Answer : In vitro, γH2AX foci formation in TP53-mutant cell lines (e.g., HCT116) confirms DDR activation. Synergy with DNA-damaging agents (e.g., gemcitabine) is quantified via combination index (CI) using Chou-Talalay analysis. In vivo, patient-derived xenografts (PDX) with homologous recombination deficiency (HRD) assess tumor regression efficacy .
Data Analysis & Experimental Design
Q. How should researchers design dose-ranging studies to mitigate hERG inhibition risks?
- Methodological Answer : Patch-clamp assays determine IC50 for hERG (target >30 μM). In silico models (e.g., QSAR) guide structural modifications to reduce basicity and aromatic stacking. Dose escalation in cynomolgus monkeys monitors QT prolongation, with safety margins ≥10-fold below efficacious plasma levels .
Q. What statistical approaches are recommended for analyzing conflicting kinase inhibition profiles across studies?
- Methodological Answer : Hierarchical clustering of kinase inhibition data (e.g., Eurofins KinaseProfiler) identifies assay-specific variability. Bayesian meta-analysis integrates IC50 values from multiple labs, weighting by assay robustness (e.g., Z’-factor >0.5). Cross-validation with CRISPR-Cas9 knockout models confirms target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
